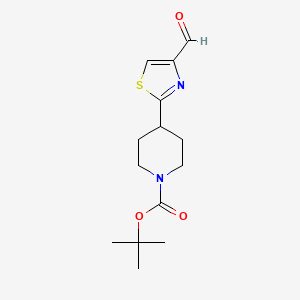

Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

Description

Chemical Nomenclature and Structural Features

Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate possesses the molecular formula C14H20N2O3S and exhibits a molecular weight of 296.39 grams per mole. The compound is registered under Chemical Abstracts Service number 869901-02-0, providing definitive identification within chemical databases. Alternative nomenclature systems recognize this molecule through various synonymous names, including tert-butyl 4-(4-formylthiazol-2-yl)piperidine-1-carboxylate and 4-(4-formyl-2-thiazolyl)-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester.

The structural architecture of this compound demonstrates remarkable complexity through its integration of multiple functional groups and ring systems. The molecular backbone consists of a six-membered piperidine ring bearing a tert-butoxycarbonyl protecting group at the nitrogen atom and a thiazole substituent at the 4-position. The thiazole ring itself contains a formyl group positioned at the 4-carbon, introducing an aldehyde functionality that significantly impacts the compound's chemical reactivity profile. The Simplified Molecular-Input Line-Entry System notation for this compound reads CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C=O, providing a concise representation of its molecular connectivity.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C14H20N2O3S |

| Molecular Weight | 296.39 g/mol |

| Chemical Abstracts Service Number | 869901-02-0 |

| International Union of Pure and Applied Chemistry Name | This compound |

| InChI Key | XLGKMJFDRZHAEV-UHFFFAOYSA-N |

| Simplified Molecular-Input Line-Entry System | CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C=O |

The stereochemical considerations of this molecule involve the potential for conformational flexibility around the piperidine-thiazole connection, which may influence its biological activity and synthetic utility. The tert-butoxycarbonyl group serves as a protecting group for the piperidine nitrogen, allowing for selective chemical transformations while maintaining the integrity of the overall molecular structure. This protecting group strategy represents a fundamental approach in synthetic organic chemistry, particularly in the development of complex pharmaceutical intermediates.

Historical Context and Discovery

The development of this compound emerged from the broader historical context of thiazole chemistry and its applications in medicinal research. Thiazole-containing compounds have been recognized for their diverse biological activities since the early twentieth century, with systematic exploration of thiazole derivatives accelerating significantly during the latter half of the century. The integration of thiazole moieties with piperidine rings represents a relatively recent advancement in heterocyclic chemistry, driven by the recognition that such hybrid structures could combine the beneficial properties of both ring systems.

The specific synthesis and characterization of this compound can be traced to research efforts focused on developing novel pharmaceutical intermediates and bioactive compounds. Early synthetic approaches to related thiazole-piperidine hybrids were documented in pharmaceutical literature, where researchers sought to create compounds that could serve as precursors to more complex therapeutic agents. The incorporation of the formyl group at the thiazole 4-position represents a strategic modification that enhances the compound's synthetic versatility while maintaining its potential biological relevance.

Historical synthesis methodologies for this compound class typically involve multi-step synthetic sequences that begin with appropriately functionalized starting materials. One documented approach involves the reaction of tert-butyl 4-(aminocarbothioyl)piperidine-1-carboxylate with ethyl bromopyruvate under controlled conditions, followed by cyclization reactions that form the thiazole ring system. These synthetic protocols often require careful optimization of reaction conditions, including temperature control, solvent selection, and reaction timing, to achieve satisfactory yields and product purity.

The evolution of synthetic methodologies for this compound reflects broader trends in heterocyclic chemistry, particularly the development of more efficient and selective synthetic transformations. Modern approaches to this compound utilize advanced organic synthetic techniques, including transition metal catalysis and protecting group strategies, to achieve improved synthetic efficiency and product selectivity.

Academic Relevance and Research Objectives

The academic significance of this compound extends across multiple research domains, reflecting its utility as both a synthetic intermediate and a research target in its own right. Within the field of medicinal chemistry, this compound serves as a valuable building block for the construction of more complex pharmaceutical candidates, particularly those targeting specific biological pathways or molecular targets. The presence of the thiazole ring system imparts potential biological activity, as thiazole-containing compounds have demonstrated diverse pharmacological properties including antimicrobial, antifungal, and anticancer activities.

Research investigations involving this compound have explored its potential applications in the development of novel therapeutic agents. Studies have examined thiazole-piperidine hybrid compounds as potential inhibitors of various biological targets, including enzymes involved in bacterial cell wall biosynthesis and cancer cell proliferation pathways. The formyl group present in the molecule provides additional synthetic opportunities for further chemical modification, allowing researchers to introduce various functional groups through aldehyde chemistry transformations.

The compound's relevance extends to structure-activity relationship studies, where researchers systematically modify different portions of the molecule to understand how structural changes influence biological activity. These investigations have provided valuable insights into the molecular features responsible for biological activity in thiazole-containing compounds, contributing to the rational design of new pharmaceutical agents. The tert-butoxycarbonyl protecting group allows for controlled deprotection reactions, enabling the generation of free amine derivatives that can be further functionalized for specific research applications.

| Research Application | Objective | Significance |

|---|---|---|

| Pharmaceutical Intermediate Synthesis | Development of complex therapeutic agents | Enables construction of advanced drug candidates |

| Structure-Activity Relationship Studies | Understanding molecular basis of biological activity | Guides rational drug design approaches |

| Synthetic Methodology Development | Optimization of chemical transformation protocols | Advances heterocyclic chemistry techniques |

| Biological Target Investigation | Exploration of enzyme inhibition mechanisms | Contributes to therapeutic target validation |

Contemporary research objectives involving this compound include the development of more efficient synthetic routes, exploration of its potential as a pharmacological agent, and investigation of its utility in combinatorial chemistry approaches. Advanced synthetic techniques, including microwave-assisted synthesis and flow chemistry methods, are being evaluated for their potential to improve the efficiency and scalability of compound production. Additionally, computational chemistry approaches are being employed to predict and optimize the biological properties of derivatives based on this molecular scaffold.

The compound's academic relevance is further enhanced by its role in advancing fundamental understanding of heterocyclic chemistry and molecular recognition processes. Research investigations have utilized this compound and related derivatives to probe the molecular basis of protein-ligand interactions, contributing to broader knowledge of how small molecules interact with biological macromolecules. These studies provide valuable insights that extend beyond the specific compound to inform general principles of drug design and molecular recognition.

Properties

IUPAC Name |

tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGKMJFDRZHAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428291 | |

| Record name | tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-02-0 | |

| Record name | tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butyl) 2-methyl 1H-indole-1,2- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of “Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate” are currently unknown. This compound is a complex organic molecule that may interact with various biological targets.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown.

Biological Activity

Tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate (CAS: 869901-02-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the synthesis, biological activity, and relevant case studies regarding this compound.

The molecular formula of this compound is , with a molecular weight of approximately 296.385 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 869901-02-0 |

| Molecular Formula | C14H20N2O3S |

| Molecular Weight | 296.385 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C=O |

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thiazole ring and subsequent functionalization of the piperidine structure. The synthesis pathway can be summarized as follows:

- Formation of Thiazole : A precursor compound is reacted with appropriate reagents to form the thiazole ring.

- Piperidine Functionalization : The thiazole derivative is then reacted with piperidine derivatives to introduce the carboxylate group.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Specifically, this compound has shown moderate inhibitory effects against Mycobacterium tuberculosis and other mycobacterial species by targeting enzymes involved in cell wall biosynthesis, such as UDP-galactopyranose mutase .

Table: Antimicrobial Activity Against Mycobacteria

| Organism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 15 | Mustapha et al., 2011 |

| Mycobacterium smegmatis | 12 | Mustapha et al., 2011 |

| Klebsiella pneumoniae | 10 | Mustapha et al., 2011 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. For instance, the presence of electron-donating groups and specific substitutions on the thiazole ring can enhance antimicrobial efficacy. A detailed SAR analysis indicates that modifications to the thiazole moiety can significantly affect potency against various pathogens .

Case Study 1: Antitubercular Activity

In a study conducted by Mustapha et al., the compound was evaluated for its antitubercular properties against several strains of Mycobacterium. The results demonstrated that modifications in the thiazole structure could lead to improved inhibition of cell wall biosynthesis, indicating potential for further development as an antitubercular agent .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of similar thiazole derivatives on cancer cell lines. Compounds with structural similarities to tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine exhibited varying degrees of cytotoxicity, suggesting that this class of compounds may also have applications in oncology .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Melting Point : 91–93°C .

- Boiling Point : 425.0±35.0°C .

- Density : 1.218±0.06 g/cm³ .

- Storage : Stable under 2–8°C in sealed, dry conditions .

Comparison with Structural Analogs

Structural Analog 1: tert-Butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate (CAS 850374-97-9)

Key Differences :

Implications :

Structural Analog 2: tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-(propanoylamino)pyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate (CAS 365430-53-1)

Key Differences :

Implications :

Structural Analog 3: tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)

Key Differences :

Implications :

- Pyrazole-based analogs are common in agrochemicals and anti-inflammatory agents .

Comparative Analysis Table

Preparation Methods

Thiazole Ring Formation with 4-Formyl Substitution

The 1,3-thiazole ring is typically synthesized by cyclization reactions involving precursors such as α-haloketones or α-haloaldehydes with thiourea or related sulfur-nitrogen sources. For the 4-formyl substitution, chloroacetaldehyde or its aqueous solutions are commonly employed as the aldehyde source.

A representative method involves:

- Reacting a suitable piperidine derivative bearing an amino or thiocarbamoyl group with chloroacetaldehyde (40% aqueous solution).

- Conducting the reaction in acetone at 50°C for approximately 16 hours.

- Monitoring the reaction progress by LCMS.

- Upon completion, the reaction mixture is cooled, concentrated, and purified by column chromatography using petroleum ether/ethyl acetate (5:1 v/v) as eluent.

This method yields the thiazole ring with the formyl group at the 4-position attached to the piperidine scaffold, with reported yields around 33% under these conditions.

Piperidine Nitrogen Protection

The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during ring formation and to improve compound stability. This protection is typically introduced prior to thiazole ring formation or maintained throughout the synthesis.

Purification and Characterization

The crude product is purified by column chromatography, and the purified compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy, showing characteristic signals for the tert-butyl group (singlet near 1.47 ppm), piperidine ring protons, and aldehyde proton (~9-10 ppm).

- Liquid Chromatography-Mass Spectrometry (LCMS) confirming molecular ion peaks consistent with the expected molecular weight.

- High purity is typically achieved, with assay percentages around 97% as per commercial specifications.

Summary Table of Preparation Conditions and Yields

| Step | Reactants | Conditions | Solvent | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Thiazole ring formation with 4-formyl substitution | 4-aminothiocarbonyltetrahydropyridine-1-carboxylate tert-butyl ester + chloroacetaldehyde (40% aq.) | Stirring, monitored by LCMS | Acetone | 16 h | 50°C | 32.9 | Purification by column chromatography (petroleum ether/ethyl acetate 5:1) |

| Piperidine nitrogen protection | Boc anhydride or equivalent | Standard Boc protection conditions | Various | Variable | Room temp or mild heating | High | Usually performed prior to ring formation |

Research Findings and Notes

- The reaction conditions favor selective formation of the 1,3-thiazole ring with the aldehyde group at the 4-position, which is critical for the compound’s biological activity.

- The moderate yield (~33%) suggests room for optimization, possibly by varying solvent systems, temperature, or reaction time.

- The Boc protection is essential for maintaining the integrity of the piperidine nitrogen and facilitating purification.

- Analytical data such as ^1H NMR and LCMS are consistent with the expected structure, confirming the successful synthesis of tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate?

- Methodology : The compound can be synthesized via a multi-step approach starting with the reaction of tert-butyl 4-carbamothioylpiperidine-1-carboxylate with brominated ketones (e.g., 1-bromo-4-phenylbutan-2-one) in ethanol under inert conditions (argon). Post-reaction, triethylamine is added for neutralization, followed by extraction with ethyl acetate and purification via column chromatography to isolate the product .

- Critical Parameters : Reaction temperature (e.g., 0°C for initial addition), solvent choice (ethanol), and chromatographic separation efficiency are crucial for yield optimization.

Q. How can the purity and structural integrity of this compound be verified?

- Methodology :

- Analytical Techniques : Use thin-layer chromatography (TLC) to monitor reaction progress .

- Spectroscopic Confirmation : Employ -NMR and -NMR to verify the presence of the formyl group (δ ~9.8 ppm for aldehyde proton) and tert-butyl group (δ ~1.4 ppm for -C(CH)). Mass spectrometry (HRMS) confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) provides definitive structural validation .

Advanced Research Questions

Q. What strategies can address contradictions in reactivity data for the formyl-thiazole moiety during derivatization?

- Methodology :

- Controlled Reactivity : The formyl group on the thiazole ring may exhibit unexpected reactivity due to electron-withdrawing effects. Use DFT calculations to map electron density and predict nucleophilic/electrophilic sites.

- Experimental Validation : Compare reaction outcomes under varying conditions (e.g., NaBH vs. LiAlH for aldehyde reduction) to identify optimal pathways .

Q. How does the spatial arrangement of the piperidine-thiazole system influence its potential as a pharmacophore?

- Methodology :

- Computational Modeling : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or GPCRs). The tert-butyl group may enhance lipophilicity, while the formyl-thiazole acts as a hydrogen-bond acceptor .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing formyl with carboxylate) and compare bioactivity profiles .

Key Research Findings

- Synthetic Challenges : Competing side reactions (e.g., hydroxylation of the thiazole ring) require strict control of reaction stoichiometry and temperature .

- Biological Relevance : Analogous piperidine-thiazole derivatives exhibit antimicrobial and kinase-inhibitory activity, suggesting potential for target-based drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.